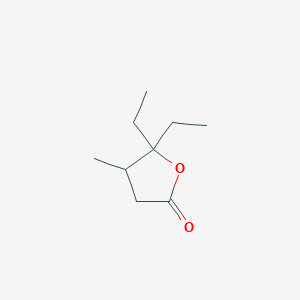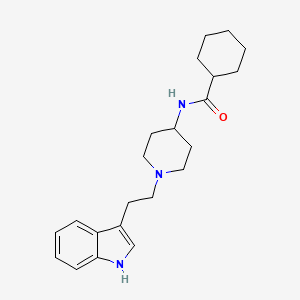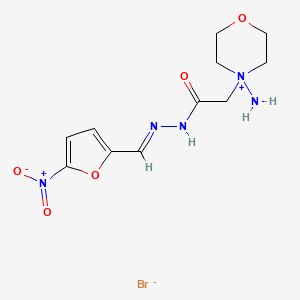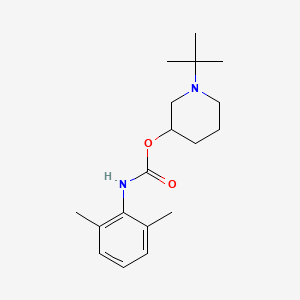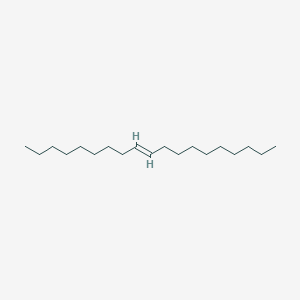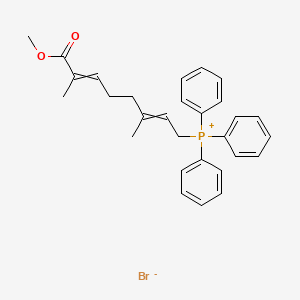
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a methoxy group, dimethyl groups, and a triphenylphosphanium moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide typically involves multi-step organic reactions. The process begins with the preparation of the octa-2,6-dien-1-yl backbone, followed by the introduction of methoxy and dimethyl groups. The final step involves the formation of the triphenylphosphanium bromide moiety through a reaction with triphenylphosphine and a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound with similar phosphine functionality.
Methoxy-substituted alkenes: Compounds with similar methoxy and alkene groups.
Dimethyl-substituted alkenes: Compounds with similar dimethyl and alkene groups.
Uniqueness
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
40772-85-8 |
|---|---|
Fórmula molecular |
C29H32BrO2P |
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
(8-methoxy-3,7-dimethyl-8-oxoocta-2,6-dienyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H32O2P.BrH/c1-24(14-13-15-25(2)29(30)31-3)22-23-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,15-22H,13-14,23H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZLKVHMGPYVANIE-UHFFFAOYSA-M |
SMILES canónico |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC=C(C)C(=O)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
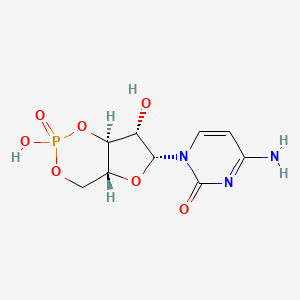
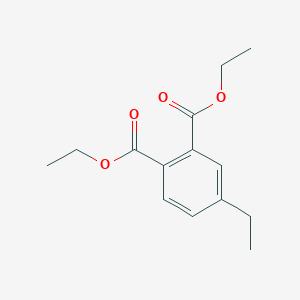
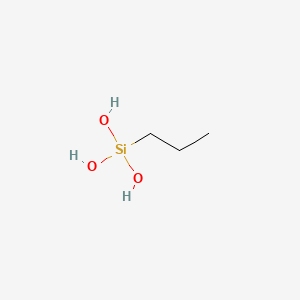
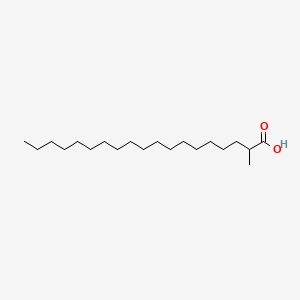
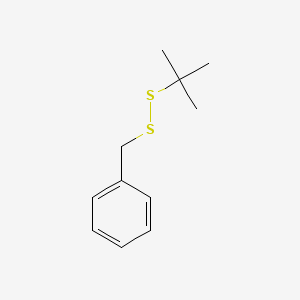
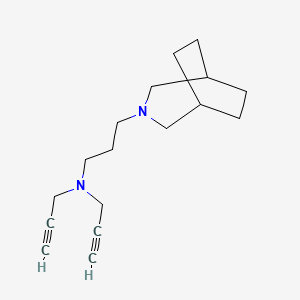
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
